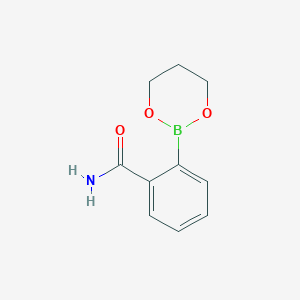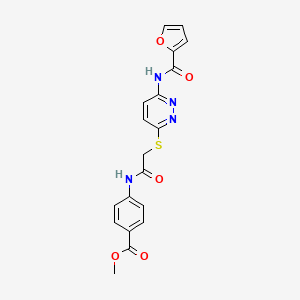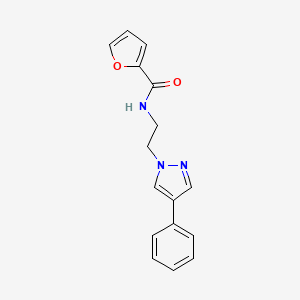
2-(1,3,2-Dioxaborinan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3,2-Dioxaborinan-2-yl)benzamide is a chemical compound with the CAS Number: 2377611-18-0 and a molecular weight of 205.02 . It has a linear formula of C10H12BNO3 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 2-(1,3,2-Dioxaborinan-2-yl)benzamide is represented by the linear formula C10H12BNO3 . The average mass of the molecule is 205.018 Da and the monoisotopic mass is 205.091019 Da .Physical And Chemical Properties Analysis
2-(1,3,2-Dioxaborinan-2-yl)benzamide is a solid compound . It has a molecular weight of 205.02 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of AMPA Receptor Antagonists
2-(1,3,2-Dioxaborinan-2-yl)benzamide: is utilized in the synthesis of AMPA receptor antagonists . These antagonists are significant in the treatment of neurological disorders that involve dysfunctions in glutamatergic neurotransmission. The compound’s role in the synthesis process is crucial due to its reactivity and stability, providing a reliable pathway for developing therapeutic agents.
Development of Perampanel Impurities
This compound is also known for its use in the synthesis of impurities of Perampanel , an antiepileptic drug. The precise synthesis of such impurities is essential for pharmaceutical companies to develop standards for drug purity and to ensure the safety and efficacy of the medication.
Material Science Research
In material science, 2-(1,3,2-Dioxaborinan-2-yl)benzamide can be used to modify surface properties of materials . Its molecular structure allows it to interact with various substrates, which can lead to the development of new materials with enhanced characteristics like increased durability or improved electrical conductivity.
Chemical Synthesis
The compound serves as a building block in chemical synthesis . Its boron-containing moiety is particularly useful in creating boron-doped compounds, which have applications ranging from catalysis to the creation of novel organic electronic devices.
Chromatography
Due to its unique properties, 2-(1,3,2-Dioxaborinan-2-yl)benzamide can be applied in chromatographic methods to separate substances based on differential partitioning behavior . It could be used to improve the resolution and efficiency of chromatographic separations.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in quantitative analysis . Its well-defined structure and purity make it an ideal candidate for calibrating instruments and validating analytical methods.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
2-(1,3,2-dioxaborinan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c12-10(13)8-4-1-2-5-9(8)11-14-6-3-7-15-11/h1-2,4-5H,3,6-7H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXZCXTYFXMVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3,2-Dioxaborinan-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2579367.png)


![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2579372.png)

![Ethyl 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2579375.png)




![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2579382.png)
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2579383.png)
![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2579387.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2579388.png)